![molecular formula C25H25N3O3S2 B2756199 N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941932-04-3](/img/structure/B2756199.png)
N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and COVID-19 Applications
The compound's derivatives have been investigated for their reactivity and potential antimalarial activity, demonstrating significant in vitro activity with IC50 values of <30µM. Moreover, their application extends to COVID-19 drug research, utilizing computational calculations and molecular docking studies to explore their efficacy against SARS-CoV-2, showing promising results with small energy affinity against vital proteins of the virus (Fahim & Ismael, 2021).
Anticancer Research
The compound's structural analogs have been studied for their inhibitory effects on PI3Kα and mTOR, key targets in cancer therapy. Modifications to its structure have led to derivatives with similar in vitro potency and in vivo efficacy but with improved metabolic stability, indicating its potential as a therapeutic agent in cancer treatment (Stec et al., 2011).
Synthesis and Microbial Studies
Research on the compound and its derivatives has also focused on the synthesis of new pyridine derivatives with antibacterial and antifungal activities. These compounds exhibit promising results in microbial studies, highlighting their potential as antimicrobial agents (Patel & Agravat, 2007).
Enzyme Inhibition
Derivatives of the compound have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Some analogs have shown similar potency and better solubility compared to known inhibitors, suggesting their utility in inhibiting GLS to attenuate cancer cell growth (Shukla et al., 2012).
properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-18-10-13-22-23(15-18)32-25(27-22)28(17-20-7-5-6-14-26-20)24(29)16-19-8-11-21(12-9-19)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFSWOEVPBDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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